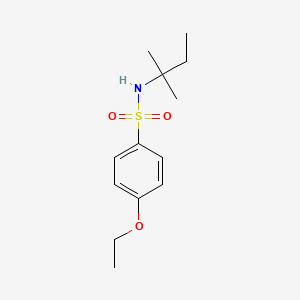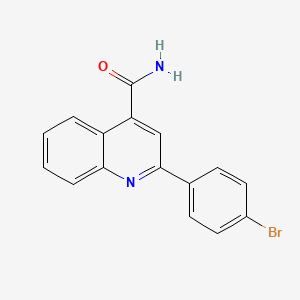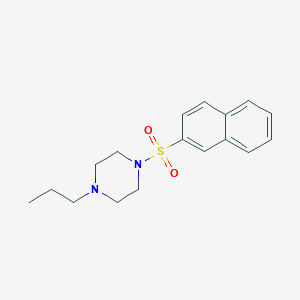
1-(2-naphthylsulfonyl)-4-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-naphthylsulfonyl)-4-propylpiperazine (NAP) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAP is a piperazine derivative with a naphthalene sulfonamide moiety, and it has been shown to possess a range of biological activities, including antipsychotic, anxiolytic, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 1-(2-naphthylsulfonyl)-4-propylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 dopamine receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-naphthylsulfonyl)-4-propylpiperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter serotonin in the brain, which may contribute to its anxiolytic effects. Additionally, 1-(2-naphthylsulfonyl)-4-propylpiperazine has been shown to decrease the levels of pro-inflammatory cytokines, which could make it a potential treatment for inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-naphthylsulfonyl)-4-propylpiperazine is that it has been extensively studied and its pharmacological properties are well understood. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation of 1-(2-naphthylsulfonyl)-4-propylpiperazine is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(2-naphthylsulfonyl)-4-propylpiperazine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-naphthylsulfonyl)-4-propylpiperazine could be studied for its potential as a treatment for mood disorders such as depression. Finally, further research could be conducted to better understand the mechanism of action of 1-(2-naphthylsulfonyl)-4-propylpiperazine and to develop more effective analogs of the compound.
Synthesis Methods
The synthesis of 1-(2-naphthylsulfonyl)-4-propylpiperazine involves the reaction of 2-naphthalenesulfonyl chloride with 4-propylpiperazine in the presence of a base such as triethylamine or sodium hydroxide. The reaction yields 1-(2-naphthylsulfonyl)-4-propylpiperazine as a white crystalline solid with a melting point of 140-142°C.
Scientific Research Applications
1-(2-naphthylsulfonyl)-4-propylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic properties, making it a potential treatment for schizophrenia and other psychotic disorders. Additionally, 1-(2-naphthylsulfonyl)-4-propylpiperazine has been found to have anxiolytic effects, which could make it a useful treatment for anxiety disorders.
properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-propylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-9-18-10-12-19(13-11-18)22(20,21)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIDTNQSPYCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthylsulfonyl)-4-propylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
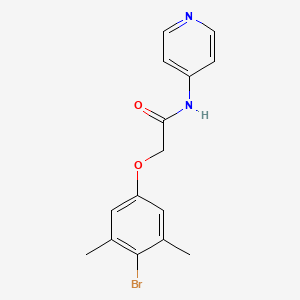
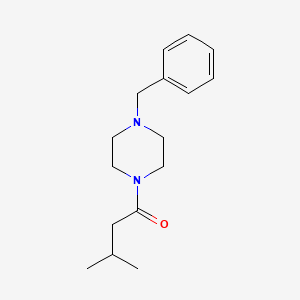
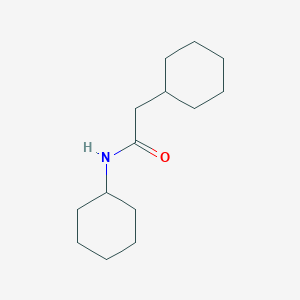

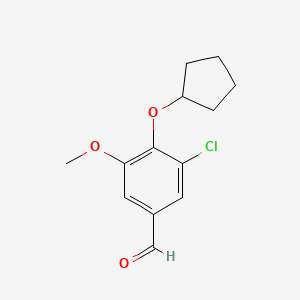
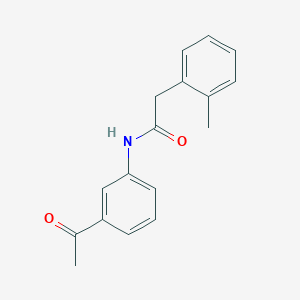
![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)
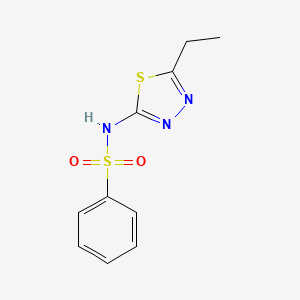
![2-(1-piperidinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5783615.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)
